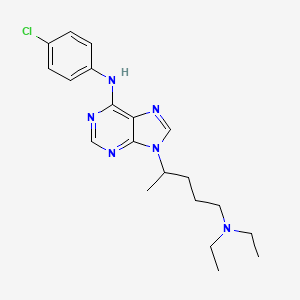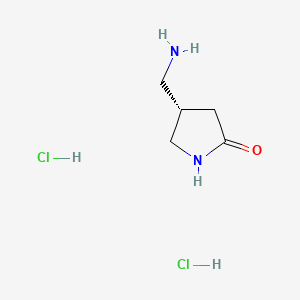
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microfluidic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
Major products formed from these reactions include carboxylic acids, amines, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (S)-4-(Aminomethyl)pyrrolidin-2-one dihydrochloride include:
- Pyrrolidin-2-one
- 3-Iodopyrrole
- N-Substituted piperidines
Uniqueness
What sets this compound apart from these similar compounds is its specific aminomethyl substitution at the 4-position, which imparts unique chemical and biological properties. This substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C5H12Cl2N2O |
|---|---|
Molekulargewicht |
187.06 g/mol |
IUPAC-Name |
(4S)-4-(aminomethyl)pyrrolidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-2-4-1-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m0../s1 |
InChI-Schlüssel |
BGGADLHTDCAGAT-FHNDMYTFSA-N |
Isomerische SMILES |
C1[C@H](CNC1=O)CN.Cl.Cl |
Kanonische SMILES |
C1C(CNC1=O)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,3,4,5-tetrahydro-5-methyl-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14017944.png)
![N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide](/img/structure/B14017955.png)
![{1-[(Benzyloxy)methyl]-2-oxocyclohexyl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14017961.png)
![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
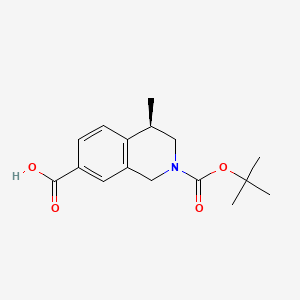
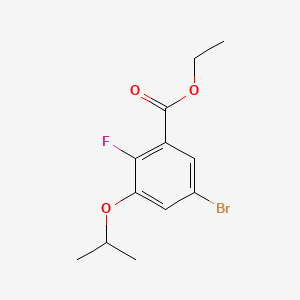
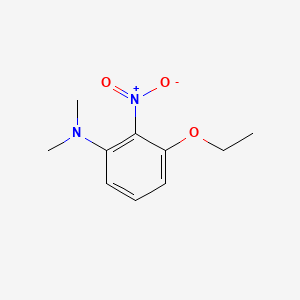

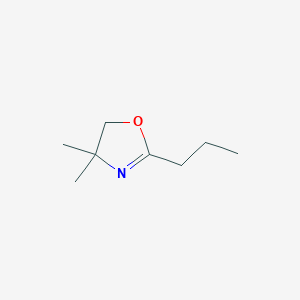

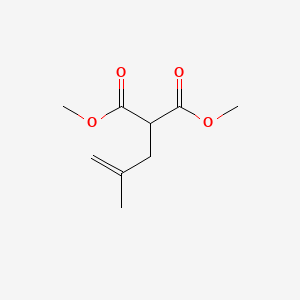
amino}benzoate](/img/structure/B14018028.png)
